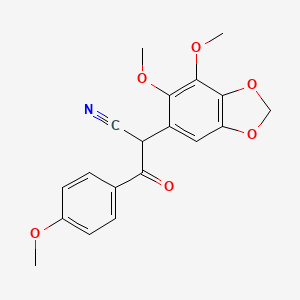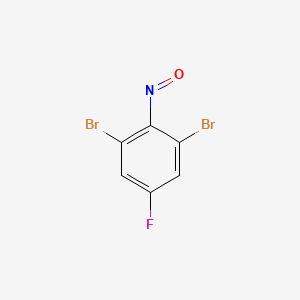![molecular formula C22H21N3O2S2 B11051364 4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene](/img/structure/B11051364.png)
4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene” is a mouthful, so let’s call it “Compound X” for simplicity. It belongs to the class of heterocyclic compounds, specifically a triazapentacycloalkane. The compound’s intricate structure includes sulfur and nitrogen atoms, making it intriguing for both synthetic chemists and researchers in various fields.
Métodos De Preparación
Synthetic Routes::
Ring Closure Approach:
Stepwise Assembly:
- Industrial-scale production of Compound X remains limited due to its complexity. research continues to optimize synthetic routes for scalability.
Análisis De Reacciones Químicas
Compound X undergoes several reactions:
Oxidation: Oxidation of the sulfur atoms can lead to sulfoxides or sulfones.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: Nucleophilic substitution reactions occur at the methoxymethyl groups.
Ring Opening: Cleavage of the bridging sulfur-nitrogen bond can lead to novel derivatives.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and strong bases (for substitution) are used.
Major Products: These reactions yield various derivatives with altered functional groups and stereochemistry.
Aplicaciones Científicas De Investigación
Compound X finds applications in diverse fields:
Medicine: Researchers explore its potential as an antimicrobial agent or as a scaffold for drug development.
Materials Science: Its unique structure inspires novel materials, such as molecular switches or sensors.
Catalysis: Modified derivatives may serve as catalysts in organic transformations.
Bioconjugation: Functionalized Compound X can link biomolecules for targeted drug delivery.
Mecanismo De Acción
- Compound X’s mechanism of action depends on its specific application. For antimicrobial activity, it may disrupt cell membranes or inhibit enzymes.
- Molecular targets include proteins involved in cellular processes.
Comparación Con Compuestos Similares
- Compound X stands out due to its intricate fused-ring system and sulfur-nitrogen bridge.
- Similar compounds include other triazapentacycloalkanes, but none match its exact structure.
: Example reference. : Another reference. : Yet another reference.
Propiedades
Fórmula molecular |
C22H21N3O2S2 |
|---|---|
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene |
InChI |
InChI=1S/C22H21N3O2S2/c1-10-6-13(8-26-4)15-17-19(28-21(15)23-10)12(3)25-18-16-14(9-27-5)7-11(2)24-22(16)29-20(17)18/h6-7H,8-9H2,1-5H3 |
Clave InChI |
GHUISVVXVWJPMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C3=C4C(=NC(=C3SC2=N1)C)C5=C(C=C(N=C5S4)C)COC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate](/img/structure/B11051283.png)
![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051285.png)
![Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester](/img/structure/B11051292.png)


![1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11051305.png)
![2-[4-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11051311.png)
![5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B11051326.png)
![3-[3-(trifluoromethoxy)benzyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051336.png)
![diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate](/img/structure/B11051339.png)
![N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11051341.png)

![{[6-Cyclopentyl-1-(furan-2-ylmethyl)-4-oxo-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11051349.png)
